Comparative Inhibitory Potency: Sulfamides vs. Sulfamates for hCA-II
Phenylsulfamide, as a sulfamide, is a significantly weaker inhibitor of hCA-II compared to its bioisosteric sulfamate counterparts. In a direct head-to-head study of five sulfamate/sulfamide pairs, sulfamides were found to be 25 to 1200-fold less potent [1]. This establishes Phenylsulfamide's primary utility not as a potent inhibitor, but as a reference compound to define the lower potency boundary of the sulfamide SAR landscape.
| Evidence Dimension | Potency (fold difference in Ki or Kd) |
|---|---|
| Target Compound Data | Phenylsulfamide (sulfamide class) |
| Comparator Or Baseline | Cognate sulfamate analogs |
| Quantified Difference | Sulfamides are 25 to 1200-fold less potent than sulfamates. |
| Conditions | Direct binding assay (ThermoFluor) and enzyme kinetics for hCA-II. |
Why This Matters
This data clarifies that Phenylsulfamide is a tool for understanding potency limitations, not for achieving high inhibition, guiding its appropriate use in control experiments and SAR studies.
- [1] Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., et al. (2006). Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. Journal of Medicinal Chemistry, 49(12), 3496-3500. View Source
